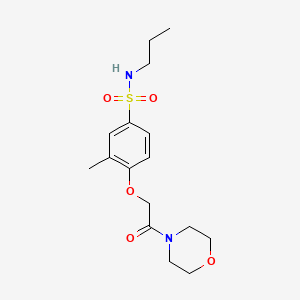![molecular formula C23H25N3O7 B5433046 N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as Boc-L-3-NO2-Phe-Acr-OH, is a synthetic amino acid derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential applications in drug development and as a tool in biochemical research. In
Wirkmechanismus
The mechanism of action of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves binding to the target protein through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The binding of the compound to the protein can result in conformational changes, which can affect the activity of the protein. The compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, which can have downstream effects on cellular processes. It has also been shown to modulate the activity of various receptors, which can affect signaling pathways in cells. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in lab experiments is its high affinity and specificity for target proteins. The compound can be used to study protein-ligand interactions with high accuracy and precision. However, one of the limitations of using the compound is its relatively high cost and the complexity of its synthesis. Additionally, the compound may not be suitable for studying certain proteins or cellular processes, as it may interfere with their normal function.
Zukünftige Richtungen
There are several future directions for the use of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. The compound may also be used to study the mechanism of action of various drugs, which can lead to the development of more effective therapies. Additionally, the compound may be used to study the structure and function of various proteins, which can lead to a better understanding of cellular processes.
Synthesemethoden
The synthesis of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves a series of chemical reactions. The starting material is commercially available and can be obtained from various chemical suppliers. The synthesis process involves several steps, including protection of the amine group, coupling of the protected amino acid with the acryloyl chloride, and deprotection of the amine group. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been used extensively in scientific research as a tool for studying protein-ligand interactions. It has been shown to bind to various proteins, including enzymes and receptors, with high affinity and specificity. The compound has been used to identify and characterize binding sites on proteins, as well as to study the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-3-4-12-33-19-10-8-17(9-11-19)21(27)25-20(22(28)24-15(2)23(29)30)14-16-6-5-7-18(13-16)26(31)32/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,28)(H,25,27)(H,29,30)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSVNHIPMYVKDY-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

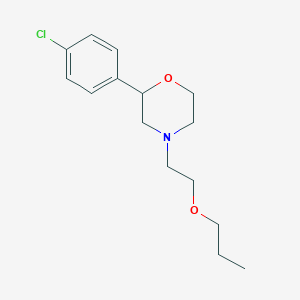
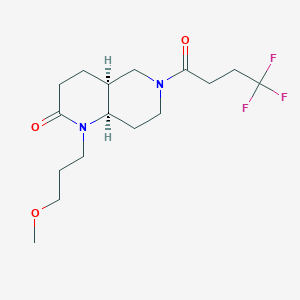
![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)
![N-cyclohexyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5433000.png)


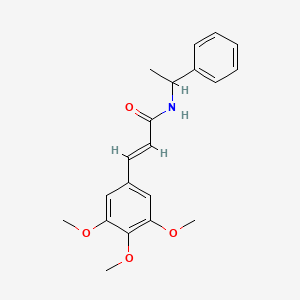
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)
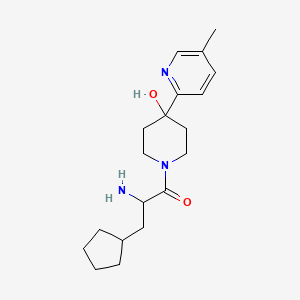
![4-[(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5433039.png)

![N~2~-methyl-N~1~-[1-(4-piperidin-1-ylphenyl)ethyl]glycinamide](/img/structure/B5433065.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)
